molecular formula C22H19ClFN3O2 B1663647 4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol;hydrochloride

4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol;hydrochloride

Cat. No. B1663647
M. Wt: 411.9 g/mol
InChI Key: AVRHWGLIYGJSOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06362336B1

Procedure details

2-Fluoro-5-hydroxy-4-methylaniline (170 mg, 1.2 mmol), (prepared as described for the starting material in Example 13), was added to a solution of 7-benzyloxy-4-chloroquinazoline hydrochloride (307 mg, 1mmol) in 2-pentanol (5 ml) and the mixture stirred at 120° C. for 2 hours. The mixture was allowed to cool and the resulting precipitate was collected by filtration, washed with isopropanol and then ether and dried under vacuum at 70° C. to give 7-benzyloxy-4-(2-fluoro-5-hydroxy-4-methylanilino)quinazoline hydrochloride (331 mg, 80%).
Quantity
170 mg
Type
reactant
Reaction Step One
Name
7-benzyloxy-4-chloroquinazoline hydrochloride
Quantity
307 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[C:7]([CH3:9])[C:6]([OH:10])=[CH:5][C:3]=1[NH2:4].Cl.[CH2:12]([O:19][C:20]1[CH:29]=[C:28]2[C:23]([C:24]([Cl:30])=[N:25][CH:26]=[N:27]2)=[CH:22][CH:21]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>CC(O)CCC>[ClH:30].[CH2:12]([O:19][C:20]1[CH:29]=[C:28]2[C:23]([C:24]([NH:4][C:3]3[CH:5]=[C:6]([OH:10])[C:7]([CH3:9])=[CH:8][C:2]=3[F:1])=[N:25][CH:26]=[N:27]2)=[CH:22][CH:21]=1)[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
170 mg
Type
reactant
Smiles
FC1=C(N)C=C(C(=C1)C)O
Step Two
Name
7-benzyloxy-4-chloroquinazoline hydrochloride
Quantity
307 mg
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)OC1=CC=C2C(=NC=NC2=C1)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CC(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 120° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with isopropanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
ether and dried under vacuum at 70° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.C(C1=CC=CC=C1)OC1=CC=C2C(=NC=NC2=C1)NC1=C(C=C(C(=C1)O)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 331 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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